1-(Difluoromethyl)-3-iodobenzene
Overview
Description
1-(Difluoromethyl)-3-iodobenzene is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .
Synthesis Analysis
The synthesis of this compound involves the use of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has seen rapid growth in the past two decades thanks to the development of new reagents and catalysts .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a difluoromethyl group (CF2H) and an iodine atom attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound typically involve the difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .Scientific Research Applications
Electrochemical Fluorination
1-(Difluoromethyl)-3-iodobenzene can be produced through electrochemical fluorination processes. Momota et al. (1998) explored the electrochemical fluorination of various compounds, including difluoromethylbenzene, highlighting the potential for producing different fluorinated benzene derivatives, including this compound, under specific conditions (Momota, Mukai, Kato, & Morita, 1998).
Intermolecular Aggregates
Fontana et al. (2002) studied the formation of discrete intermolecular aggregates involving perfluorocarbons and hydrocarbons, where derivatives like 1-iodoperfluoroalkanes show notable interactions. This research suggests a potential application of this compound in studying and creating unique molecular aggregates (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).
Precursor to Difunctional Compounds
Research by Li et al. (2022) on sterically crowded 1,4-diiodobenzene demonstrates its use as a precursor for difunctional hypervalent iodine compounds. This suggests potential applications for this compound in synthesizing multifunctional compounds for various chemical processes (Li, Smith, Gembicky, Rheingold, & Protasiewicz, 2022).
Synthesis of Organic Transformations
Diemer, Leroux, and Colobert (2011) discussed the use of dibromoiodobenzenes as valuable precursors for organic transformations, suggesting that this compound could be similarly utilized in various synthetic applications (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
While specific safety and hazard information for 1-(Difluoromethyl)-3-iodobenzene is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The field of organofluorine chemistry, which includes compounds like 1-(Difluoromethyl)-3-iodobenzene, is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications . The development of more environmentally friendly fluorination and fluoroalkylation methods is a key area of focus .
Properties
IUPAC Name |
1-(difluoromethyl)-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHDLSABVNCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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